6,7-dimethoxy-2-[(E)-2-phenylethenyl]-4H-3,1-benzoxazin-4-one
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Overview
Description
6,7-Dimethoxy-2-[(E)-2-phenylethenyl]-4H-3,1-benzoxazin-4-one is a complex organic compound belonging to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with methoxy groups and a phenylethenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-[(E)-2-phenylethenyl]-4H-3,1-benzoxazin-4-one typically involves multiple steps. One common method starts with the preparation of the benzoxazinone core, followed by the introduction of the methoxy groups and the phenylethenyl side chain. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-[(E)-2-phenylethenyl]-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazinone derivatives.
Substitution: The methoxy groups and the phenylethenyl side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce reduced benzoxazinone derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the areas of cancer therapy and infectious disease treatment.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-[(E)-2-phenylethenyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its anticancer or antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-phenethylchromone: This compound shares a similar core structure but differs in the side chain, which can lead to different biological activities and applications.
6-Methoxy-2(3H)-benzoxazolone:
2-Hydroxy-4,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one: A related compound with variations in the functional groups, affecting its reactivity and applications.
Uniqueness
6,7-Dimethoxy-2-[(E)-2-phenylethenyl]-4H-3,1-benzoxazin-4-one stands out due to its unique combination of methoxy groups and a phenylethenyl side chain, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields, offering opportunities for the discovery of new reactions, mechanisms, and applications.
Properties
IUPAC Name |
6,7-dimethoxy-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-15-10-13-14(11-16(15)22-2)19-17(23-18(13)20)9-8-12-6-4-3-5-7-12/h3-11H,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDACBDXLVDVAJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C=CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)/C=C/C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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